Holmium triiodate

Description

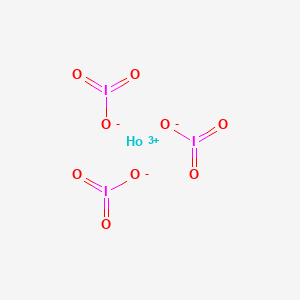

Holmium triiodate (Ho(IO₃)₃; CAS 23340-47-8) is a rare earth iodate compound characterized by its unique crystallographic and electronic properties. As a member of the lanthanide series, holmium contributes strong paramagnetic behavior, while the iodate anion (IO₃⁻) provides a polarizable framework, making it relevant in optical and catalytic applications .

Propriétés

Numéro CAS |

23340-47-8 |

|---|---|

Formule moléculaire |

HoI3O9 |

Poids moléculaire |

689.64 g/mol |

Nom IUPAC |

holmium(3+);triiodate |

InChI |

InChI=1S/Ho.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |

Clé InChI |

RZAVVMZWGQFLIE-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ho+3] |

SMILES canonique |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ho+3] |

Autres numéros CAS |

23340-47-8 |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Hydrolysis and Hygroscopicity

HoI₃ is highly hygroscopic, rapidly absorbing atmospheric moisture to form hydrates (e.g., HoI₃·5H₂O) . In aqueous environments, it dissolves exothermically:

This dissolution is critical for its applications in solution-phase chemistry .

Thermal Decomposition

At elevated temperatures (>200°C), HoI₃ undergoes partial decomposition:

Further heating yields holmium(III) oxide:

Ion Clustering and Gas-Phase Reactivity

Gas-phase studies reveal HoI₃’s interaction with iodide ions :

| Reaction | ΔrH° (kJ/mol) | Conditions |

|---|---|---|

| 288.7 | TDAs at 0 K | |

| 190.0 | TDAs at 0 K |

These reactions highlight HoI₃’s propensity for forming polynuclear complexes in ionized environments.

Stability and Handling Considerations

Comparaison Avec Des Composés Similaires

Comparison with Neodymium Triiodate (Nd(IO₃)₃) and Dysprosium Triiodate (Dy(IO₃)₃)

Holmium triiodate shares structural similarities with other rare earth triiodates, such as neodymium triiodate (CAS 14732-16-2) and dysprosium triiodate (CAS 14732-21-9). These compounds differ primarily in their lanthanide centers, leading to variations in:

| Property | Ho(IO₃)₃ | Nd(IO₃)₃ | Dy(IO₃)₃ |

|---|---|---|---|

| Magnetic Behavior | Paramagnetic | Paramagnetic | Ferromagnetic (low T) |

| Synthesis Method | Electrochemical* | Solid-state reaction | Hydrothermal* |

| Applications | Optical materials | Catalysts | Magnetic storage |

Note: Synthesis methods for Ho(IO₃)₃ are inferred from electrochemical techniques used for Ho intermetallics , while Dy(IO₃)₃ employs hydrothermal routes similar to lutetium citrate systems .

- Magnetic Properties : Dysprosium triiodate exhibits enhanced magnetic ordering at low temperatures due to Dy³⁺’s high magnetic moment, whereas Ho(IO₃)₃ remains paramagnetic at room temperature .

- Optical Applications : Ho(IO₃)₃’s wide bandgap (~4.2 eV, inferred from Ho₂O₃) makes it suitable for UV-filtering materials, contrasting with Nd(IO₃)₃’s use in near-IR catalysis .

Comparison with Holmium Triiodide (HoI₃) and Holmium Acetate (Ho(O₂C₂H₃)₃)

Holmium triiodate differs significantly from halide and carboxylate derivatives:

| Property | Ho(IO₃)₃ | HoI₃ (CAS 13813-41-7) | Ho(O₂C₂H₃)₃ (CAS 312619-49-1) |

|---|---|---|---|

| Solubility | Low in H₂O | Hygroscopic | Soluble in polar solvents |

| Thermal Stability | Decomposes >300°C | Sublimes at 700°C | Decomposes at 200°C |

| Primary Use | Optical coatings | Precursor for Ho metal | Laboratory reagent |

- Chemical Reactivity : HoI₃ is highly reactive in moisture, forming Ho(OH)₃, while Ho(IO₃)₃ is stable in aqueous acidic conditions .

- Synthetic Utility: Holmium acetate is a common starting material for Ho-based nanomaterials, whereas Ho(IO₃)₃ requires specialized electrochemical or hydrothermal synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.